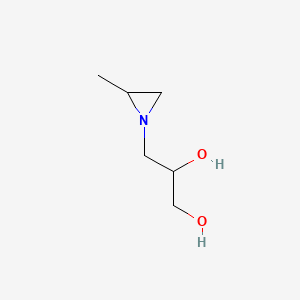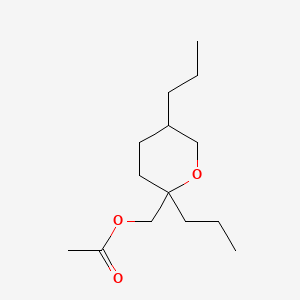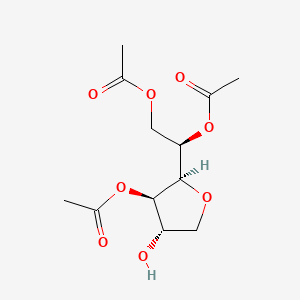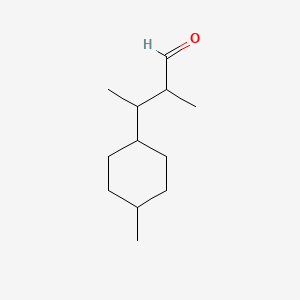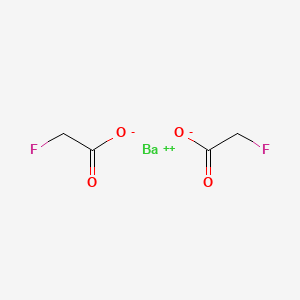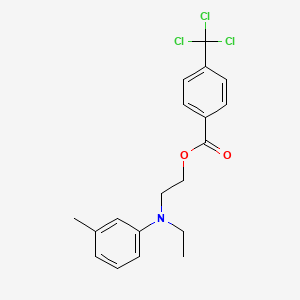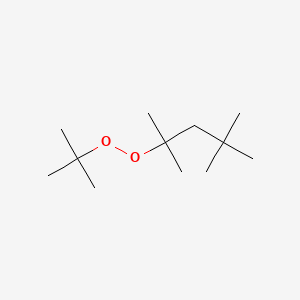
tert-Butyl 1,1,3,3-tetramethylbutyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1,1,3,3-tetramethylbutyl peroxide: is an organic peroxide compound with the molecular formula C12H26O2 . It is known for its role as a radical initiator in various chemical reactions, particularly in polymerization processes. This compound is characterized by its ability to decompose and generate free radicals, which are highly reactive species used to initiate and propagate chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 1,1,3,3-tetramethylbutyl peroxide can be synthesized through the reaction of tert-butyl hydroperoxide with 1,1,3,3-tetramethylbutyl alcohol under acidic conditions. The reaction typically involves the use of sulfuric acid as a catalyst to facilitate the formation of the peroxide bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are mixed and reacted in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1,1,3,3-tetramethylbutyl peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can participate in various types of reactions, including:
Oxidation: The peroxide can oxidize other organic compounds, leading to the formation of alcohols, ketones, or aldehydes.
Polymerization: It acts as an initiator for the polymerization of monomers, such as styrene, to form polymers.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen or other peroxides, and the reactions are typically carried out at elevated temperatures.
Polymerization Reactions: The peroxide is used in combination with monomers and solvents, and the reactions are conducted under controlled temperature and pressure conditions.
Major Products:
Oxidation Products: Alcohols, ketones, and aldehydes.
Polymerization Products: Polymers such as polystyrene and polyethylene.
Scientific Research Applications
tert-Butyl 1,1,3,3-tetramethylbutyl peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in the synthesis of polymers and other organic compounds.
Biology: The compound is employed in studies involving oxidative stress and free radical biology.
Medicine: Research on the compound’s potential therapeutic effects, particularly in the context of its oxidative properties.
Industry: It is used in the production of plastics, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1,1,3,3-tetramethylbutyl peroxide involves the homolytic cleavage of the peroxide bond to generate two tert-butoxy radicals. These radicals can then initiate various chemical reactions by abstracting hydrogen atoms or adding to double bonds in unsaturated compounds. The molecular targets and pathways involved include:
Radical Initiation: The generation of free radicals that can initiate polymerization or oxidation reactions.
Propagation: The radicals propagate the reaction by reacting with other molecules to form new radicals.
Comparison with Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide used as a radical initiator.
Di-tert-butyl peroxide: A similar compound with two tert-butyl groups attached to a peroxide bond.
Cumene hydroperoxide: Used in similar applications as a radical initiator.
Uniqueness: tert-Butyl 1,1,3,3-tetramethylbutyl peroxide is unique due to its specific structure, which provides steric hindrance and stability to the peroxide bond. This stability allows for controlled decomposition and radical generation, making it particularly useful in polymerization processes .
Properties
CAS No. |
85153-88-4 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2-tert-butylperoxy-2,4,4-trimethylpentane |
InChI |
InChI=1S/C12H26O2/c1-10(2,3)9-12(7,8)14-13-11(4,5)6/h9H2,1-8H3 |
InChI Key |
POHYRDMTJGJYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


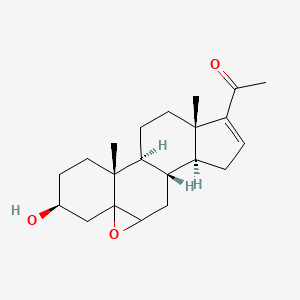
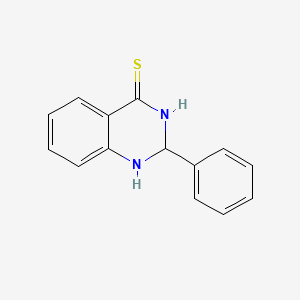
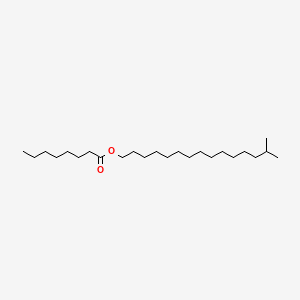
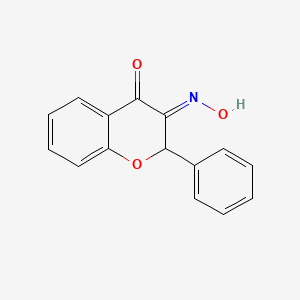
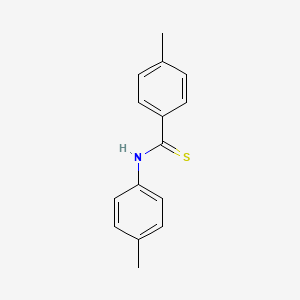
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)

